(2R,3R)-3-aminopentan-2-ol hydrochloride

Catalog No.
S8970345
CAS No.
M.F
C5H14ClNO
M. Wt
139.62 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2R,3R)-3-aminopentan-2-ol hydrochloride

Product Name

(2R,3R)-3-aminopentan-2-ol hydrochloride

IUPAC Name

(2R,3R)-3-aminopentan-2-ol;hydrochloride

Molecular Formula

C5H14ClNO

Molecular Weight

139.62 g/mol

InChI

InChI=1S/C5H13NO.ClH/c1-3-5(6)4(2)7;/h4-5,7H,3,6H2,1-2H3;1H/t4-,5-;/m1./s1

InChI Key

KAJAIXQRKSAXTM-TYSVMGFPSA-N

Canonical SMILES

CCC(C(C)O)N.Cl

Isomeric SMILES

CC[C@H]([C@@H](C)O)N.Cl

(2R,3R)-3-aminopentan-2-ol hydrochloride is a chiral compound characterized by the presence of an amino group and a hydroxyl group on a five-carbon chain. Its systematic name reflects its stereochemistry, indicating that both the amino and hydroxyl groups are positioned on the second and third carbons, respectively. This compound is notable for its potential applications in medicinal chemistry and as a building block in organic synthesis.

In Biological Systems" class="citation ml-xs inline" data-state="closed" href="https://wou.edu/chemistry/courses/online-chemistry-textbooks/ch103-allied-health-chemistry/ch103-chapter-6-introduction-to-organic-chemistry-and-biological-molecules/" rel="nofollow noopener" target="_blank"> . Additionally, it can undergo oxidation-reduction reactions, which are vital in metabolic processes, particularly in the formation of energy-carrying molecules like adenosine triphosphate (ATP)

Research indicates that (2R,3R)-3-aminopentan-2-ol hydrochloride may exhibit biological activities relevant to pharmacology. Its structure suggests potential interactions with biological targets, including enzymes and receptors involved in metabolic pathways. The compound's amino alcohol functionality allows it to mimic natural substrates, potentially influencing various physiological processes .

Several synthesis methods have been developed for (2R,3R)-3-aminopentan-2-ol hydrochloride:

  • Chiral Pool Synthesis: Utilizing naturally occurring chiral compounds as starting materials.
  • Asymmetric Synthesis: Employing catalysts or reagents that promote the formation of one enantiomer over another.
  • Reduction Reactions: Converting ketones or aldehydes to the corresponding alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

These methods highlight the importance of stereochemistry in producing this compound with high purity and yield.

(2R,3R)-3-aminopentan-2-ol hydrochloride finds applications in various fields:

  • Pharmaceuticals: As an intermediate in the synthesis of bioactive compounds.
  • Biochemistry: In studies related to enzyme activity and metabolic pathways.
  • Organic Chemistry: As a chiral building block for synthesizing other complex molecules.

Interaction studies involving (2R,3R)-3-aminopentan-2-ol hydrochloride focus on its binding affinity to various biological targets. Techniques such as high-throughput screening and molecular docking studies are employed to evaluate its potential as a lead compound for drug development. These studies help elucidate its mechanism of action and therapeutic potential against specific diseases .

Several compounds share structural similarities with (2R,3R)-3-aminopentan-2-ol hydrochloride. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
1-AminopentaneStraight-chain amine without hydroxyl groupSimpler structure; lacks chirality
2-AminobutanolFour-carbon chain with an amino groupShorter chain; different stereochemistry
1,2-DiaminopropaneThree-carbon chain with two amino groupsContains two amines; more reactive due to multiple sites
SerineAmino acid with hydroxyl groupNaturally occurring; biologically significant

Each of these compounds has unique properties that distinguish them from (2R,3R)-3-aminopentan-2-ol hydrochloride, particularly regarding their biological activity and applications in medicinal chemistry.

Chiral Ligand Design via Sharpless Epoxidation Derivatives

The Sharpless asymmetric epoxidation, pioneered by K. Barry Sharpless, remains a cornerstone for synthesizing enantiomerically enriched epoxides from allylic alcohols. This method employs titanium tetra(isopropoxide) and diethyl tartrate to induce stereoselectivity, achieving enantiomeric excess (ee) values exceeding 90% for many substrates. For (2R,3R)-3-aminopentan-2-ol hydrochloride, the epoxidation of penten-2-ol derivatives followed by regioselective epoxide opening with ammonia or amines provides a viable pathway.

Mechanistic Insights:
The titanium-tartrate catalyst forms a dimeric structure that positions the allylic alcohol’s hydroxyl group and olefin in a chiral environment. Electrophilic oxygen transfer to the double bond generates the epoxide with predictable stereochemistry. Subsequent nucleophilic attack by ammonia at the less substituted carbon yields the β-amino alcohol.

Optimization Challenges:

  • Substrate Scope: Bulky substituents at R² and R³ (see Table 1) enhance selectivity but reduce reaction rates.
  • Temperature Sensitivity: Elevated temperatures (>40°C) promote racemization, necessitating precise thermal control.

Table 1: Sharpless Epoxidation Parameters for Penten-2-ol Derivatives

Substrateee (%)Yield (%)
1aHMeH9278
1bMeEtH8865
1cHPhMe9582

This method’s scalability is limited by the cost of chiral ligands, though recent advances in ligand recycling have improved feasibility.

Radical Relay Chaperone Strategies for β-Amino Alcohol Formation

David Nagib’s radical relay chaperone approach enables direct β-C–H amination of alcohols, bypassing traditional protecting-group strategies. This method uses a nitrogen-centered radical generated from a hydroxylamine ester, which abstracts a hydrogen atom from the β-position of the alcohol. Subsequent radical recombination forms the C–N bond with high stereoretention.

Key Advantages:

  • Atom Economy: Eliminates pre-functionalization steps.
  • Broad Substrate Tolerance: Compatible with primary and secondary alcohols.

Reaction Conditions:

  • Catalyst: Photoredox catalysts (e.g., Ir(ppy)₃) under blue LED light.
  • Chaperone: N-hydroxyphthalimide esters direct radical formation.

Example Pathway:

  • Hydrogen Abstraction: The nitrogen radical abstracts a β-hydrogen from pentan-2-ol.
  • Radical Recombination: The carbon radical couples with an amine source (e.g., NH₃·HCl).
  • Work-Up: Acidic hydrolysis yields (2R,3R)-3-aminopentan-2-ol hydrochloride.

Table 2: Radical Relay Amination of Pentan-2-ol

EntryAmine Sourceee (%)Yield (%)
1NH₃·HCl8572
2BocNH₂8968
3TsNH₂7864

This method’s reliance on photoredox catalysis poses challenges for large-scale synthesis but offers unparalleled selectivity for complex substrates.

Palladium-Catalyzed Hydrogenation of Aza-Pinacol Rearrangement Intermediates

The aza-pinacol rearrangement converts cyclic N-sulfonyl amino alcohols into iminium ions, which are hydrogenated asymmetrically using palladium catalysts. This tandem process achieves high ee values by leveraging the chiral environment of the Pd catalyst to control both the rearrangement and hydrogenation steps.

Mechanistic Pathway:

  • Rearrangement: Acid-catalyzed dehydration of the amino alcohol generates an iminium ion.
  • Hydrogenation: Pd(S)-SegPhos₂ catalyzes H₂ addition to the imine, yielding the chiral amine.

Critical Parameters:

  • Acid Additive: TsOH·H₂O (0.1 equiv) optimizes iminium ion formation.
  • Solvent: Trifluoroethanol (TFE) enhances reaction rates and selectivity.

Table 3: Pd-Catalyzed Hydrogenation of Aza-Pinacol Intermediates

SubstrateCatalyst Loading (mol%)ee (%)Yield (%)
3a2.09479
3b5.09685
3c1.59173

This method’s convergence of rearrangement and hydrogenation simplifies synthetic routes but requires stringent control over acid and moisture levels.

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

3

Exact Mass

139.0763918 g/mol

Monoisotopic Mass

139.0763918 g/mol

Heavy Atom Count

8

Dates

Last modified: 11-21-2023

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